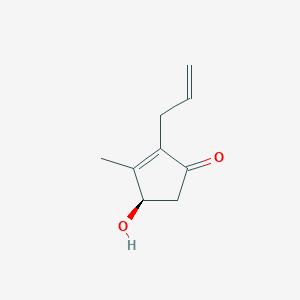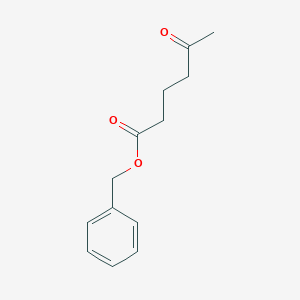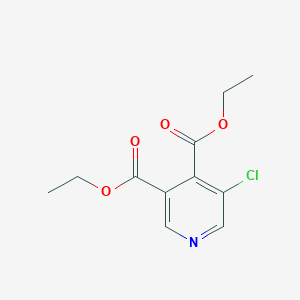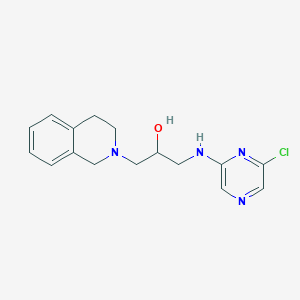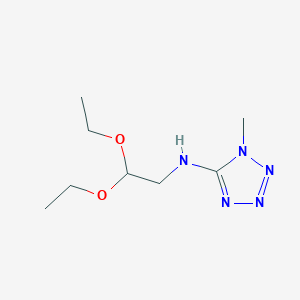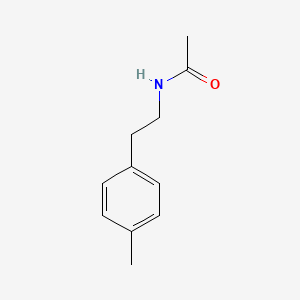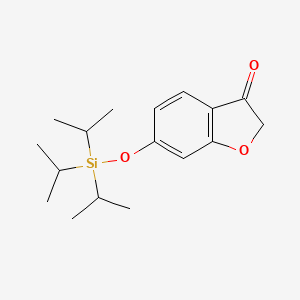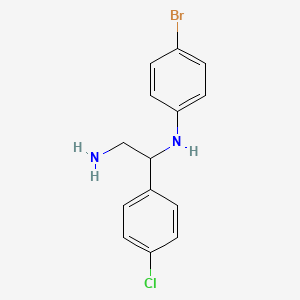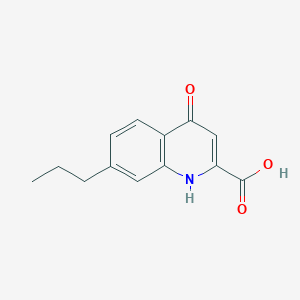![molecular formula C14H20ClNO3 B8583460 tert-butyl N-[2-[4-chloro-2-(hydroxymethyl)phenyl]ethyl]carbamate](/img/structure/B8583460.png)
tert-butyl N-[2-[4-chloro-2-(hydroxymethyl)phenyl]ethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-[2-[4-chloro-2-(hydroxymethyl)phenyl]ethyl]carbamate is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an aminoethyl chain, and a chlorobenzyl alcohol moiety. This compound is often used in organic synthesis, particularly in the protection of amine groups during multi-step synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of di-tert-butyl dicarbonate with an amine in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The chlorobenzyl alcohol moiety can be introduced through a nucleophilic substitution reaction using benzyl chloride and ethanolamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems for efficient and sustainable synthesis . These systems allow for better control over reaction conditions and improved yields.
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl N-[2-[4-chloro-2-(hydroxymethyl)phenyl]ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a corresponding aldehyde or carboxylic acid.
Reduction: The chlorobenzyl moiety can be reduced to a benzyl group.
Substitution: The Boc group can be removed under acidic conditions, and the amino group can participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents can be used for Boc deprotection.
Major Products
Oxidation: Formation of 2-(tert-butoxycarbonylaminoethyl)-5-chlorobenzaldehyde or 2-(tert-butoxycarbonylaminoethyl)-5-chlorobenzoic acid.
Reduction: Formation of 2-(tert-butoxycarbonylaminoethyl)-benzyl alcohol.
Substitution: Formation of 2-aminoethyl-5-chlorobenzyl alcohol after Boc deprotection.
Aplicaciones Científicas De Investigación
tert-butyl N-[2-[4-chloro-2-(hydroxymethyl)phenyl]ethyl]carbamate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Utilized in the study of enzyme-substrate interactions and protein modifications.
Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Employed in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 2-(tert-butoxycarbonylaminoethyl)-5-chlorobenzyl alcohol primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(tert-Butoxycarbonylaminoethyl)-benzyl alcohol
- 2-(tert-Butoxycarbonylaminoethyl)-4-chlorobenzyl alcohol
- 2-(tert-Butoxycarbonylaminoethyl)-3-chlorobenzyl alcohol
Uniqueness
tert-butyl N-[2-[4-chloro-2-(hydroxymethyl)phenyl]ethyl]carbamate is unique due to the presence of the 5-chloro substituent on the benzyl alcohol moiety, which can influence its reactivity and interactions in chemical reactions. This compound’s specific structure allows for selective modifications and applications in various fields of research and industry .
Propiedades
Fórmula molecular |
C14H20ClNO3 |
|---|---|
Peso molecular |
285.76 g/mol |
Nombre IUPAC |
tert-butyl N-[2-[4-chloro-2-(hydroxymethyl)phenyl]ethyl]carbamate |
InChI |
InChI=1S/C14H20ClNO3/c1-14(2,3)19-13(18)16-7-6-10-4-5-12(15)8-11(10)9-17/h4-5,8,17H,6-7,9H2,1-3H3,(H,16,18) |
Clave InChI |
XHTKOQJWHUYUHK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCC1=C(C=C(C=C1)Cl)CO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
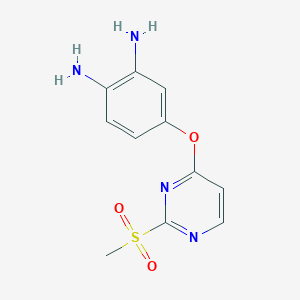
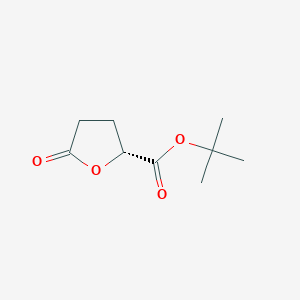
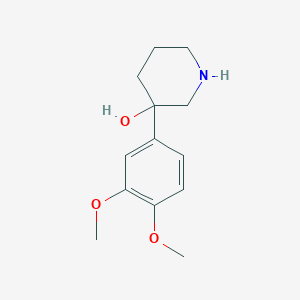
![1-methyl-2,3-dihydro-1H-pyrazolo[1,5-a]imidazol-7-amine](/img/structure/B8583407.png)
